molecular formula C10H9Br2N B1440337 8-(Bromomethyl)isoquinoline hydrobromide CAS No. 1215541-16-4

8-(Bromomethyl)isoquinoline hydrobromide

Cat. No.: B1440337
CAS No.: 1215541-16-4
M. Wt: 302.99 g/mol
InChI Key: XJXWIHGLONBFLI-UHFFFAOYSA-N
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Description

8-(Bromomethyl)isoquinoline hydrobromide is an organic chemical compound that belongs to the class of substituted isoquinolines. It is characterized by the presence of a bromomethyl group attached to the isoquinoline ring. The compound has the molecular formula C10H9Br2N and a molecular weight of 303.00 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Bromomethyl)isoquinoline hydrobromide typically involves the bromination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to maintain the desired purity and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

8-(Bromomethyl)isoquinoline hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, isoquinoline N-oxides, and methylisoquinoline derivatives .

Scientific Research Applications

8-(Bromomethyl)isoquinoline hydrobromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(Bromomethyl)isoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds and the modification of biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

8-(Bromomethyl)isoquinoline hydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromomethyl group, making it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

8-(bromomethyl)isoquinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.BrH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;/h1-5,7H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXWIHGLONBFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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